Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
Overview
Description
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a methylbutanoate moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate typically involves the esterification of 3-amino-3-methylbutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate under basic conditions, such as using sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or isocyanates are used for substitution reactions.
Major Products Formed
Oxidation: Benzyloxycarbonyl-protected carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide or urea derivatives.
Scientific Research Applications
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate finds applications in various scientific fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex compounds.
Mechanism of Action
The mechanism of action of Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved enzymatically, releasing the active amino compound, which can then participate in various biochemical pathways. The ester moiety may also undergo hydrolysis, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(((benzyloxy)carbonyl)amino)-3-deoxyhexopyranoside: Similar in structure but differs in the sugar moiety.
Methyl 3-(((benzyloxy)carbonyl)amino)-7-hydroxyheptanoate: Contains a longer carbon chain and a hydroxyl group.
Uniqueness
Methyl 3-(((benzyloxy)carbonyl)amino)-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its structural features make it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
IUPAC Name |
methyl 3-methyl-3-(phenylmethoxycarbonylamino)butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,9-12(16)18-3)15-13(17)19-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIVUQFSMYTSCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.